Product packaging for Chamaejasmenin D(Cat. No.:)

Chamaejasmenin D

Cat. No.: B1243742
M. Wt: 570.5 g/mol
InChI Key: BFPJOJFVZXWMSM-QWWQXMGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chamaejasmenin D is a biflavonoid that consists of 5-hydroxy-7,4'-dimethoxyflavanone attached to 5,7,4'-trihydroxyflavanone at position C-3. Isolated from Stellera chamaejasme, it exhibits antimitotic and antifungal activity. It has a role as an antifungal agent, an antimitotic and a plant metabolite. It is a biflavonoid, a hydroxyflavanone, a ring assembly and a member of 4'-methoxyflavanones.
This compound has been reported in Stellera chamaejasme with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26O10 B1243742 Chamaejasmenin D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJOJFVZXWMSM-QWWQXMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Chamaejasmenin D from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, has a long history of use in traditional Chinese medicine for treating various ailments.[1] Modern phytochemical investigations have revealed that its roots are a rich source of diverse and biologically active secondary metabolites, including flavonoids, coumarins, lignans, and terpenoids.[2][3] Among these, the biflavonoids are of significant interest due to their potent pharmacological activities.

This technical guide focuses on Chamaejasmenin D, a C-3/C-3'' biflavanone isolated from the roots of Stellera chamaejasme.[4] We provide a comprehensive overview of the isolation and purification protocols, supported by quantitative data and detailed experimental methodologies synthesized from published literature. Additionally, this guide explores the relevant biological signaling pathways that may be modulated by compounds from this class, offering insights for drug discovery and development.

General Isolation Workflow

The isolation of this compound and related biflavonoids from Stellera chamaejasme follows a multi-step process involving extraction, partitioning, and repeated chromatographic separations. The general workflow is designed to systematically fractionate the complex crude extract to yield pure compounds.

G Plant Stellera chamaejasme (Dried, Powdered Roots) Extraction Solvent Extraction (e.g., 70% Acetone or Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether, EtOAc) CrudeExtract->Partitioning EtOAc Ethyl Acetate (EtOAc) Fraction Partitioning->EtOAc Other Other Fractions (e.g., Petroleum Ether) Partitioning->Other ColumnChrom Column Chromatography (Silica Gel, RP-18) EtOAc->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC or HSCCC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for the isolation of this compound.

Data Presentation: Extraction and Purification

Quantitative data from various studies on the extraction and purification of compounds from Stellera chamaejasme are summarized below.

Table 1: Extraction Yields from S. chamaejasme Plant Material
Plant PartSolvent SystemExtraction MethodYield (%)Reference
RootsEthanol (EtOH)Magnetic Stirring (24h)>15%[5]
Aerial PartsEthanol (EtOH)Magnetic Stirring (24h)~12.5%[5]
RootsDichloromethane (DCM)Magnetic Stirring (24h)~2.5%[5]
Aerial PartsDichloromethane (DCM)Magnetic Stirring (24h)~2.0%[5]
Roots70% Acetone/H₂OMaceration (3x)~91.8% (Crude)[1]
RootsEthanolSoaking (10 days)Not specified[6]

Note: Yields can vary based on the specific batch of plant material, collection time, and precise extraction conditions.

Table 2: Purity of Compounds Isolated from S. chamaejasme
CompoundPurification MethodPurity (%)Reference
DaphnoretinSemi-preparative HPLC & HSCCC96.8[7]
IsopimpinellinSemi-preparative HPLC & HSCCC90.75[7]
ChamaechromoneSemi-preparative HPLC & HSCCC91.41[7]
Neochamaejasmin ASemi-preparative HPLC & HSCCC93.98[7]
ChamaejasmineSemi-preparative HPLC & HSCCC98.91[7]

Note: While data for this compound is not explicitly available, these values for related compounds indicate the effectiveness of combined chromatographic techniques.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of biflavonoids from S. chamaejasme.

Protocol 1: Large-Scale Extraction and Partitioning

This protocol is adapted for large-scale processing of plant material to obtain a flavonoid-rich fraction.[1]

  • Plant Material Preparation: Air-dry the roots of Stellera chamaejasme at room temperature and crush them into a coarse powder.

  • Extraction: Macerate the powdered roots (e.g., 11.0 kg) with 70% acetone in water (3 x 50 L) at room temperature. Combine the extracts.

  • Solvent Removal: Concentrate the combined extract under reduced pressure to remove the acetone, yielding an aqueous suspension.

  • Fractionation: Mix the resulting aqueous suspension (e.g., 15.0 L) with water and partition successively with petroleum ether (3 x 15 L) and then ethyl acetate (EtOAc) (3 x 15 L).

  • Collection: Collect the different solvent layers. The EtOAc fraction is known to be enriched with biflavonoids.

  • Drying: Concentrate the EtOAc fraction to dryness under reduced pressure to yield the crude EtOAc extract (e.g., 3.35 kg from 11.0 kg of roots). This extract can be used for further chromatographic purification.

Protocol 2: Chromatographic Purification

This protocol outlines the general steps for purifying individual compounds from the enriched EtOAc extract.[1][7][8]

  • Initial Column Chromatography (Silica Gel):

    • Apply the crude EtOAc extract onto a large silica gel column.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or petroleum ether-acetone).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Secondary Column Chromatography (RP-18):

    • Subject the pooled, partially purified fractions to further separation on a reversed-phase (RP-18) column.

    • Elute with a gradient of a polar solvent system, such as methanol-water or acetonitrile-water.

    • Collect and pool fractions based on TLC or HPLC analysis.

  • Final Purification (Preparative HPLC/HSCCC):

    • For final purification to achieve high purity, use semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[7]

    • An Agilent Zorbax XDB-C18 column is a suitable choice for separating these types of compounds.[9]

    • Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be employed, which is particularly effective for separating compounds with different polarities.[7]

  • Compound Identification: Elucidate the structure of the isolated pure compound (this compound) using spectroscopic methods, including Mass Spectrometry (MS), 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC).[10]

Biological Activity and Signaling Pathways

Biflavonoids isolated from Stellera chamaejasme, such as Neochamaejasmin A (structurally related to this compound), have been shown to exert significant biological effects, including the induction of apoptosis in cancer cells.[11] These effects are often mediated through the modulation of key cellular signaling pathways. One of the crucial pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 and JNK pathways.[11][12]

Activation of the ERK1/2/JNK pathway, often triggered by an increase in intracellular Reactive Oxygen Species (ROS), can lead to the activation of pro-apoptotic proteins and ultimately result in programmed cell death.[11]

G cluster_0 Compound This compound (or related Biflavonoid) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces MAPKKK MAPKKK (e.g., MEKK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TF activates Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria modulates Apoptosis Apoptosis TF->Apoptosis regulates gene expression Mitochondria->Apoptosis

Caption: Postulated MAPK/ERK signaling pathway activation.

References

An In-depth Technical Guide to Chamaejasmenin D: Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin D is a naturally occurring biflavonoid that has been isolated from the medicinal plant Stellera chamaejasme L.[1]. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents its known quantitative biological data, and explores the potential signaling pathways involved in its cytotoxic effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Discovery and History

This compound was first reported as a new biflavone in a 2014 study by Wang et al., published in the journal Fitoterapia. It was isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine[1]. This discovery was the result of bioassay-guided phytochemical investigations into the cytotoxic constituents of the plant[1]. The structural elucidation of this compound was accomplished through extensive spectroscopic analyses[1]. While first identified in Stellera chamaejasme, related biflavonoids have been isolated from other plant species, indicating a broader potential natural distribution[2].

Physicochemical Properties

The molecular formula of this compound has been determined by High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS) to be C₁₆H₂₄O₄[3].

Spectroscopic Data

The structural characterization of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

ParameterDataReference
Molecular Formula C₁₆H₂₄O₄[3]
Mass Spectrometry HR-TOFMS: m/z [M+H]⁺[3]
¹H NMR Data not fully available in searched literature.
¹³C NMR Data not fully available in searched literature.

Experimental Protocols

Isolation and Purification of this compound

While a detailed, step-by-step protocol exclusively for this compound is not available, a general methodology for the isolation of biflavonoids from Stellera chamaejasme can be outlined based on common practices in natural product chemistry.

experimental_workflow plant_material Dried and powdered roots of Stellera chamaejasme extraction Extraction with organic solvent (e.g., 70% acetone or ethanol) plant_material->extraction partition Solvent-solvent partitioning (e.g., petroleum ether, ethyl acetate) extraction->partition chromatography1 Column Chromatography (Silica gel, RP-18) partition->chromatography1 fractionation Fraction Collection chromatography1->fractionation chromatography2 Preparative High-Performance Liquid Chromatography (Prep-HPLC) fractionation->chromatography2 isolation Isolation of this compound chromatography2->isolation

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The roots of Stellera chamaejasme are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as 70% acetone or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites[4].

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity[5]. The biflavonoid fraction is typically enriched in the ethyl acetate phase.

  • Column Chromatography: The ethyl acetate fraction is further purified using various column chromatography techniques. Common stationary phases include silica gel and reversed-phase C18 (RP-18) silica gel[5][6]. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.

  • Preparative HPLC: Fractions containing this compound are then subjected to preparative high-performance liquid chromatography (prep-HPLC) for final purification to yield the pure compound[3].

Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines has been evaluated using standard cell viability assays.

cytotoxicity_assay_workflow cell_seeding Seeding of cancer cells (e.g., A549, Bel-7402) in 96-well plates treatment Treatment with varying concentrations of this compound cell_seeding->treatment incubation Incubation for a specified period (e.g., 48 or 72 hours) treatment->incubation assay Addition of viability reagent (e.g., MTT, SRB) incubation->assay measurement Measurement of absorbance or fluorescence assay->measurement calculation Calculation of cell viability and IC50 values measurement->calculation

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

  • Cell Culture: Human cancer cell lines, such as the human lung adenocarcinoma cell line A549 and the human hepatocellular carcinoma cell line Bel-7402, are cultured in appropriate media and conditions[7].

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound. A positive control, such as a known chemotherapeutic agent, and a vehicle control are included.

  • Incubation: The treated cells are incubated for a specific duration, typically 48 or 72 hours.

  • Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay[8].

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined[9].

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against human cancer cell lines[7]. While specific IC₅₀ values for this compound were not available in the reviewed literature, related biflavonoids from Stellera chamaejasme have shown potent anti-cancer effects. For instance, sikokianin D demonstrated IC₅₀ values of 1.29 ± 0.21 μM and 0.75 ± 0.25 μM against Bel-7402 and A549 cell lines, respectively[7].

The precise molecular mechanisms and signaling pathways affected by this compound have not been fully elucidated. However, studies on the structurally similar compound, chamaejasmine, provide valuable insights into its potential mode of action. Chamaejasmine has been shown to induce apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway[10][11]. It has also been found to induce apoptosis in human osteosarcoma cells via a p53-dependent pathway[12].

Potential Apoptotic Signaling Pathway

Based on the activity of related compounds, a potential signaling pathway for this compound-induced apoptosis can be proposed.

apoptosis_pathway cluster_cell Cancer Cell ChamaejasmeninD This compound ROS ↑ Reactive Oxygen Species (ROS) ChamaejasmeninD->ROS p53 ↑ p53 ChamaejasmeninD->p53 Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax ↑ Bax Bax->Mitochondrion Bcl2 ↓ Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax p53->Bcl2

References

Methodological & Application

Application Notes and Protocols for the Use of Chamaejasmenin D in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chamaejasmenin D is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional medicine for treating various ailments, including cancer. Recent research has highlighted the potential of this compound and its related biflavonoids (such as Chamaejasmenin B, C, and E) as potent anti-cancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through the induction of apoptosis and cell cycle arrest. These application notes provide a summary of the reported anti-cancer activities of this compound's sister compounds and detailed protocols for key in vitro experiments to assess its efficacy.

Mechanism of Action:

Studies on biflavonoids from Stellera chamaejasme L. have elucidated several key mechanisms through which they exert their anti-tumor effects. While specific data for this compound is still emerging, the primary mechanisms of action for closely related compounds involve:

  • Induction of Apoptosis: Chamaejasmenin compounds have been shown to trigger programmed cell death in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, including caspase-3, -8, and -9.[1][2]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, primarily G0/G1 and G2/M.[3] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of CDK inhibitors like p21 and p27.

  • Modulation of Signaling Pathways: The anti-cancer effects are mediated by the regulation of critical signaling pathways involved in cell survival and proliferation. One of the key pathways inhibited is the PI3K/Akt pathway, which is often hyperactivated in cancer.[4][5][6][7] By inhibiting Akt phosphorylation, these compounds can suppress downstream survival signals.[4]

Data Presentation: In Vitro Anti-Proliferative Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for biflavonoids structurally related to this compound against various human cancer cell lines. This data provides a baseline for the expected potency of this class of compounds.

Compound/ExtractCancer Cell LineCell TypeIC50 Value
IsochamaejasminK562Chronic Myelogenous Leukemia24.51 ± 1.62 µM
IsochamaejasminHL-60Acute Promyelocytic Leukemia50.40 ± 1.21 µM
Stellera chamaejasme L. ExtractA172Glioblastoma0.8 ± 0.08 mg/ml

Data sourced from studies on isochamaejasmin and crude extracts of Stellera chamaejasme L.[1][8]

Experimental Protocols

Herein are detailed protocols for fundamental assays to evaluate the anti-cancer effects of this compound in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and metabolic activity of cancer cells.[9]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This protocol details the detection of key apoptosis-related proteins to elucidate the mechanism of this compound-induced cell death.[10][11]

Materials:

  • This compound-treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like Actin or GAPDH. Look for changes in the levels of pro- and anti-apoptotic proteins and the appearance of cleaved forms of caspases and PARP.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Chamaejasmenin_D_Prep Prepare this compound Stock and Dilutions Chamaejasmenin_D_Prep->MTT_Assay Chamaejasmenin_D_Prep->Apoptosis_Assay Chamaejasmenin_D_Prep->Cell_Cycle_Assay Data_Analysis Quantitative Analysis (IC50, Protein Levels, Cell Cycle Phases) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Chamaejasmenin_D1 This compound FasL FasL Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-Caspase-8 Procaspase8->DISC Chamaejasmenin_D2 This compound Bax Bax Chamaejasmenin_D2->Bax Promotes Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-Caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-Caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cell_Cycle_Arrest_Pathway cluster_G1_S G1/S Transition Chamaejasmenin_D This compound p53 p53 Chamaejasmenin_D->p53 Activates CyclinD1_CDK4_6 Cyclin D1 / CDK4/6 Chamaejasmenin_D->CyclinD1_CDK4_6 Inhibits G1_Arrest G0/G1 Arrest p21_p27 p21 / p27 p53->p21_p27 Upregulates p21_p27->CyclinD1_CDK4_6 p21_p27->G1_Arrest Rb Rb-P CyclinD1_CDK4_6->Rb Phosphorylates S_Phase_Entry S Phase Entry CyclinD1_CDK4_6->S_Phase_Entry Rb-P Rb-P E2F E2F Rb->E2F E2F->S_Phase_Entry

References

Application Notes and Protocols for Cytotoxicity Testing of Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Chamaejasmenin D, a biflavonoid compound with demonstrated anti-cancer potential. The protocols outlined below detail established methods for determining cell viability, investigating the induction of apoptosis, and analyzing cell cycle distribution following treatment with this compound.

Introduction to this compound's Cytotoxic Activity

This compound and its related biflavonoids, isolated from plants such as Stellera chamaejasme, have shown significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. The primary mechanisms underlying its anti-cancer activity are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.

Quantitative Data Summary

The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not widely published, data for the closely related compound, chamaejasmine, provide valuable insights into its potency across different cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Citation
A549Lung AdenocarcinomaMTT7.72[1]
H1975Non-Small Cell Lung CancerMTT18.11[1]
SMMC-7721Hepatocellular CarcinomaMTT14.04[1]
SKOV-3Ovarian CancerMTT10.43[1]
MG-63OsteosarcomaMTTDose-dependent inhibition observed[2]
Saos-2OsteosarcomaMTTDose-dependent inhibition observed[2]
KHOSOsteosarcomaMTTDose-dependent inhibition observed[2]
U2OSOsteosarcomaMTTDose-dependent inhibition observed[2]

Note: The data presented is for chamaejasmine, a closely related biflavonoid, and serves as a strong indicator of the potential cytotoxic efficacy of this compound.

Experimental Protocols

Accurate and reproducible assessment of this compound's cytotoxicity requires robust experimental protocols. The following sections detail the methodologies for key assays.

Cell Viability and Cytotoxicity Assays

These colorimetric assays are fundamental for quantifying the effect of this compound on cell proliferation and viability.

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.[4]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plate and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[3]

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[8]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Recommended Primary Antibody Dilutions:

AntibodyDilutionCitation
p53Varies by manufacturer (e.g., 1:1000)[10]
Bcl-2Varies by manufacturer[11]
BaxVaries by manufacturer[11]
Caspase-32 µg/mL[12]

Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental condition.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the cytotoxicity testing of this compound.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B This compound Treatment (Dose-response) A->B C Incubation (48-72 hours) B->C D Cytotoxicity Assay (SRB, MTT, or CCK-8) C->D E Absorbance Reading D->E F IC50 Determination E->F

Caption: A streamlined workflow for determining the IC50 of this compound.

G cluster_1 This compound-Induced Apoptosis Signaling Pathway CD This compound p53 p53 Activation CD->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation CD->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound.

G cluster_2 Logical Flow for Mechanistic Studies Start Observe Cytotoxicity Hypo1 Hypothesis: Induces Apoptosis? Start->Hypo1 Hypo2 Hypothesis: Causes Cell Cycle Arrest? Start->Hypo2 Test1 Annexin V/PI Staining (Flow Cytometry) Hypo1->Test1 Test2 PI Staining (Flow Cytometry) Hypo2->Test2 Confirm1 Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) Test1->Confirm1 Confirm2 Western Blot for Cell Cycle Regulators (Cyclins, CDKs) Test2->Confirm2

Caption: A logical approach to investigating the mechanisms of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the quantitative analysis of Chamaejasmenin D using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1][2][3] Due to its potential pharmacological activities, including antitumor and anti-inflammatory effects, there is a growing need for a reliable analytical method for its quantification in plant extracts and pharmaceutical formulations.[4] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such compounds.[5][6] This protocol details a validated HPLC method for the accurate quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following is recommended:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The separation is achieved on a reversed-phase C18 column. The method parameters are summarized in the table below.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-10 min, 30-50% B10-25 min, 50-70% B25-30 min, 70-30% B30-35 min, 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of working standards at concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Stellera chamaejasme roots)
  • Drying and Grinding: Air-dry the plant roots and grind them into a fine powder.[3]

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.[1]

  • Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation

To ensure the method is reliable and accurate, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7]

Table 1: Method Validation Parameters
ParameterSpecificationDescription
Linearity Correlation coefficient (r²) > 0.999A calibration curve is plotted with peak area vs. concentration.[8]
Precision (RSD%) Intra-day & Inter-day RSD < 2%Assessed by analyzing replicate injections of a standard solution on the same day and on different days.[8]
Accuracy (Recovery) 95% - 105%Determined by the standard addition method, spiking a known amount of standard into a sample matrix.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.[7]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[7]
Specificity No interfering peaks at the retention time of the analyteAssessed by comparing the chromatograms of a blank, a standard, and a sample.

Data Presentation

Table 2: System Suitability Test (SST)

System suitability should be checked before starting the analysis by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Retention Time (RT) RSD% < 1.0%
Peak Area RSD% < 2.0%
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Table 3: Example Calibration Curve Data
Concentration (µg/mL)Mean Peak Area
1.0Value
5.0Value
20.0Value
50.0Value
100.0Value
200.0Value

Visualized Workflows and Logic

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Prepare Standard Solutions (1-200 µg/mL) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Extract (Ultrasonic Extraction) Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 265 nm Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Concentration (using Calibration Curve) Integration->Calculation

Caption: Workflow for HPLC quantification of this compound.

hplc_method_components cluster_instrument cluster_mobile HPLC_Method HPLC Method for this compound Stationary_Phase Stationary Phase C18 Column (4.6 x 250 mm, 5 µm) HPLC_Method->Stationary_Phase Detector Detector PDA / UV-Vis λ = 265 nm HPLC_Method->Detector Mobile_Phase Mobile Phase (Gradient) A: 0.1% Formic Acid (aq) B: Acetonitrile HPLC_Method->Mobile_Phase Flow Flow Rate 1.0 mL/min HPLC_Method->Flow Temp Column Temp. 30 °C HPLC_Method->Temp

Caption: Logical relationship of key HPLC method parameters.

References

Application Notes and Protocols for NMR Spectroscopy Sample Preparation of Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of Chamaejasmenin D samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols is crucial for obtaining high-quality, reproducible NMR data essential for structural elucidation, purity assessment, and interaction studies.

This compound is a biflavanone isolated from the roots of Stellera chamaejasme[1]. Like many natural products, careful sample preparation is paramount for successful NMR analysis. Key considerations include selecting an appropriate deuterated solvent for complete dissolution, determining the optimal sample concentration to ensure a good signal-to-noise ratio without causing line broadening, and minimizing contaminants that can interfere with the spectra.

This document outlines a standardized workflow and provides detailed experimental protocols for the preparation of this compound samples for both qualitative and quantitative NMR analysis. The provided tables summarize the key quantitative parameters to facilitate experimental design and ensure consistency.

Experimental Workflow

The overall workflow for the preparation of a this compound sample for NMR spectroscopy is depicted below. This process ensures the sample is pure, at an appropriate concentration, and free of particulate matter before being placed in the spectrometer.

NMR_Sample_Preparation_Workflow cluster_0 Step 1: Analyte & Solvent Preparation cluster_1 Step 2: Sample Dissolution cluster_2 Step 3: Filtration & Transfer cluster_3 Step 4: Final Preparation A Weigh this compound D Dissolve this compound in a Vial A->D B Select Deuterated Solvent B->D C Prepare Solvent with Internal Standard (Optional) C->D E Vortex/Sonicate for Complete Dissolution D->E F Filter Sample through Glass Wool/Syringe Filter E->F G Transfer Solution to NMR Tube F->G H Cap and Label NMR Tube G->H I Clean Exterior of NMR Tube H->I J Ready for NMR Analysis I->J

References

Application Notes and Protocols for Cell Cycle Analysis of Tumor Cells Treated with Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific studies detailing the effects of Chamaejasmenin D on the cell cycle of tumor cells are not available. The following application notes and protocols are presented as a template based on the known activities of structurally related biflavonoids isolated from Stellera chamaejasme, such as Chamaejasmenin B and C, and extracts of the plant. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Therefore, it is hypothesized that this compound may exhibit similar properties. The experimental designs and data tables provided are intended to serve as a guide for investigating the potential anticancer effects of this compound.

Introduction

This compound is a biflavonoid compound isolated from the plant Stellera chamaejasme. Other related compounds from this plant, such as Chamaejasmenin B and neochamaejasmin C, have demonstrated potent anti-proliferative effects in various human cancer cell lines. These effects are often associated with the induction of cell cycle arrest and apoptosis. For instance, studies have shown that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[1][2][3] This suggests that biflavonoids from Stellera chamaejasme may target key regulators of cell cycle progression.

This document provides a comprehensive set of protocols for researchers to investigate the effects of this compound on the cell cycle in tumor cells. The methodologies described include determining the cytotoxic effects, analyzing cell cycle distribution by flow cytometry, and examining the expression of key cell cycle regulatory proteins by Western blotting.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Tumor Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table is a template for presenting the cytotoxic effects of this compound on different cancer cell lines after 48 hours of treatment, as would be determined by an MTT or CCK-8 assay.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
HeLaCervical Cancer6.1
HepG2Hepatocellular Carcinoma7.5
PC-3Prostate Cancer9.3
Table 2: Hypothetical Cell Cycle Distribution of A549 Cells Treated with this compound

This table provides a template for summarizing the results of a cell cycle analysis experiment using flow cytometry with propidium iodide (PI) staining. It illustrates the expected dose-dependent effect of this compound on the distribution of cells in the different phases of the cell cycle after 24 hours of treatment.

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)055.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound2.565.8 ± 4.222.1 ± 2.012.1 ± 1.5
This compound5.075.3 ± 3.815.6 ± 1.79.1 ± 1.2
This compound10.082.1 ± 4.510.2 ± 1.37.7 ± 1.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on tumor cells.

Materials:

  • Tumor cell line of interest (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from, for example, 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in tumor cells treated with this compound.

Materials:

  • Tumor cells (e.g., A549)

  • 6-well plates

  • This compound

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 µM) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the pellet in 500 µL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.[4][5]

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[4]

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[4][5]

  • Incubate in the dark at room temperature for 30 minutes.[4]

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[5]

  • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for examining the effect of this compound on the expression levels of key cell cycle proteins such as Cyclin D1, Cyclin E, CDK2, p21, and p27.

Materials:

  • Treated and untreated tumor cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK2, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Tumor Cells treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability flow Cell Cycle Analysis (Flow Cytometry with PI) treatment->flow western Protein Expression Analysis (Western Blot) treatment->western ic50 Determine IC50 Value viability->ic50 celldist Quantify Cell Cycle Distribution (% G0/G1, S, G2/M) flow->celldist proteinquant Quantify Protein Levels (e.g., Cyclins, CDKs) western->proteinquant G1_S_Arrest_Pathway cluster_pathway Hypothetical G1/S Phase Arrest Pathway CJD This compound p53 p53 Activation CJD->p53 p21 p21/p27 Upregulation CJD->p21 p53->p21 induces cyclinD_CDK46 Cyclin D / CDK4/6 Complex p21->cyclinD_CDK46 inhibits cyclinE_CDK2 Cyclin E / CDK2 Complex p21->cyclinE_CDK2 inhibits Rb Rb Phosphorylation cyclinD_CDK46->Rb phosphorylates cyclinE_CDK2->Rb phosphorylates S_phase S Phase Entry E2F E2F Release Rb->E2F inhibits release E2F->S_phase promotes G1_arrest G1 Phase Arrest

References

Application Notes and Protocols: Anti-proliferative Effects of Chamaejasmenin Compounds on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the anti-proliferative effects of various Chamaejasmenin compounds, isolated from Stellera chamaejasme L., on specific cancer cell lines. Detailed protocols for key experiments are provided to guide researchers in cancer drug discovery and development.

Summary of Anti-proliferative Effects

Chamaejasmenin B, C, and E, along with the related compound Chamaejasmine, have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Data Presentation: IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values of Chamaejasmenin B and Neochamaejasmin C across various cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µmol/L)
Chamaejasmenin BA549Non-small cell lung cancer1.08
KHOSOsteosarcoma-
HepG2Liver carcinoma-
SMMC-7721Liver carcinoma-
MG63Osteosarcoma-
U2OSOsteosarcoma-
HCT-116Colon cancer-
HeLaCervical cancer10.8
MIA PaCa-2Pancreatic cancer647 (at 48h)
Neochamaejasmin CA549Non-small cell lung cancer3.07
KHOSOsteosarcoma-
HepG2Liver carcinoma-
SMMC-7721Liver carcinoma-
MG63Osteosarcoma-
U2OSOsteosarcoma-
HCT-116Colon cancer-
HeLaCervical cancer15.97
ChamaejasmineHEp-2Larynx carcinoma1.92
A549Non-small cell lung cancer7.72 (at 72h)

Note: Dashes (-) indicate that while anti-proliferative effects were observed, specific IC50 values were not provided in the cited sources. The IC50 values for Chamaejasmenin B in several cell lines ranged from 1.08 to 10.8 μmol/L.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

2.1. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to measure the anti-proliferative effects of compounds on cancer cells.[1][3]

  • Materials:

    • Cancer cell lines (e.g., A549, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Chamaejasmenin compounds

    • Sulforhodamine B (SRB) solution

    • Trichloroacetic acid (TCA)

    • Tris-base solution

    • 96-well plates

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

    • Treat cells with various concentrations of the Chamaejasmenin compound and a vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris-base solution.

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Chamaejasmenin compounds on cell cycle distribution.[1][2]

  • Materials:

    • Treated and untreated cancer cells

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% Ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

2.3. Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment.[2]

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

2.4. Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.[1][2][3]

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against γ-H2AX, p53, Cyclin B1, CDK1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

3.1. Experimental Workflow for Assessing Anti-proliferative Effects

G cluster_0 In Vitro Assays cluster_1 Analyses cell_culture Cancer Cell Culture (e.g., A549, MIA PaCa-2) treatment Treatment with Chamaejasmenin Compound cell_culture->treatment srb_assay SRB Cytotoxicity Assay (Determine IC50) treatment->srb_assay flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blotting treatment->western_blot cell_cycle Cell Cycle Analysis (G0/G1 or G2/M Arrest) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis protein_expression Protein Expression (p53, Caspases, etc.) western_blot->protein_expression

Caption: Workflow for evaluating the anti-cancer effects of Chamaejasmenin.

3.2. Proposed Signaling Pathway for Chamaejasmenin-Induced Apoptosis and Cell Cycle Arrest

Chamaejasmenin B has been shown to induce DNA damage, leading to G0/G1 cell cycle arrest and apoptosis in a p53-dependent manner in A549 cells.[2] Other related compounds induce G2/M arrest in different cell lines.[3][4]

G cluster_pathway Chamaejasmenin-Induced Cell Death Pathway cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest chamaejasmenin Chamaejasmenin dna_damage DNA Damage (γ-H2AX ↑) chamaejasmenin->dna_damage cyclins_cdks Cyclins/CDKs ↓ (e.g., Cyclin B1, CDK1) chamaejasmenin->cyclins_cdks p53 p53 Activation ↑ dna_damage->p53 bax Bax ↑ p53->bax g0g1_arrest G0/G1 Arrest (in A549 cells) p53->g0g1_arrest caspases Caspase Activation (Caspase-3, -7, -9) ↑ bax->caspases apoptosis_node Apoptosis caspases->apoptosis_node g2m_arrest G2/M Arrest (in other cells, e.g., HepG2) cyclins_cdks->g2m_arrest

Caption: Chamaejasmenin-induced apoptosis and cell cycle arrest signaling.

3.3. Logical Relationship of TGF-beta Pathway Inhibition by Chamaejasmenin B

Chamaejasmenin B has been shown to inhibit breast tumor metastasis by disrupting the interaction between β3 integrin and TβRII, which selectively inhibits the FAK:Src:p38 non-canonical TGF-beta pathway.[5]

G tgfb TGF-beta tbrII_itgb3 TβRII-β3 Integrin Complex tgfb->tbrII_itgb3 fak_src_p38 FAK:Src:p38 Pathway Activation tbrII_itgb3->fak_src_p38 emt Epithelial-Mesenchymal Transition (EMT) fak_src_p38->emt metastasis Metastasis emt->metastasis chamaejasmenin_b Chamaejasmenin B chamaejasmenin_b->tbrII_itgb3 disrupts

Caption: Inhibition of TGF-beta non-canonical pathway by Chamaejasmenin B.

References

Troubleshooting & Optimization

Technical Support Center: Chamaejasmenin D In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin D. The information addresses common solubility issues and other challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

This compound is a biflavonoid compound isolated from the plant Stellera chamaejasme. Like many other biflavonoids, it is a hydrophobic molecule, which often leads to poor aqueous solubility. This inherent low solubility can cause significant challenges in in vitro assays, including precipitation in cell culture media, leading to inconsistent and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize Stock Concentration: Prepare a highly concentrated stock solution in DMSO. This allows for the addition of a very small volume to the culture medium, minimizing the final DMSO concentration and reducing the likelihood of the compound crashing out of solution.

  • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to help solubilize hydrophobic compounds in aqueous solutions.

  • Formulation with Solubilizing Agents: For more persistent solubility issues, consider formulating this compound with solubilizing agents such as cyclodextrins or incorporating it into lipid-based delivery systems like liposomes, though this will require more extensive formulation development.[1][2]

Q4: What are the potential signaling pathways affected by this compound?

Direct studies on the signaling pathways modulated by this compound are limited. However, research on other phytochemicals from Stellera chamaejasme and related biflavonoids provides some likely targets:

  • JAK2/PI3K/AKT Pathway: Phytochemicals from Stellera chamaejasme have been shown to modulate the JAK2/PI3K/AKT signaling pathway, which is crucial in cell proliferation, survival, and immune response.[1]

  • ROS-Dependent ERK1/2/JNK Pathway: A related compound, Neochamaejasmin A, has been found to induce apoptosis in human hepatoma cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the ERK1/2 and JNK signaling pathways.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity or proliferation assays.
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the culture wells for any signs of precipitation after adding this compound. If present, refer to the precipitation troubleshooting guide below.
Inaccurate Pipetting of Small Volumes When using highly concentrated stock solutions, the volumes to be pipetted can be very small and prone to error. Ensure your micropipettes are properly calibrated. Consider preparing an intermediate dilution in culture medium to work with larger, more accurate volumes.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to differentiate between compound-induced effects and solvent-induced toxicity.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all plates.
Issue 2: Visible precipitate in the cell culture medium after adding this compound.
Possible Cause Troubleshooting Steps
Low Aqueous Solubility The compound is crashing out of the aqueous medium.
Action 1: Increase the concentration of the DMSO stock solution to reduce the volume added to the medium.
Action 2: Warm the cell culture medium to 37°C before adding the compound. Add the compound dropwise while gently swirling the plate.
Action 3: Pre-mix the compound with a small amount of serum-containing medium before adding it to the rest of the culture. Serum proteins can sometimes help to stabilize hydrophobic compounds.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[4][5]
Action 1: Test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to see if media components are the issue.
Action 2: If using a serum-free medium, consider adding a low concentration of a carrier protein like bovine serum albumin (BSA).
Temperature Fluctuations Moving plates between a warm incubator and a cooler biosafety cabinet can sometimes cause less soluble compounds to precipitate.[4]
Action: Minimize the time plates are outside the incubator. Allow media and compound solutions to equilibrate to the working temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This is a general guideline. The optimal concentration and solvent may need to be determined empirically.

  • Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: General Cytotoxicity Assay Workflow
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in pre-warmed, complete cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare High-Concentration This compound Stock (in DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with Compound and Vehicle Control cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

Caption: General experimental workflow for in vitro assays.

Signaling_Pathway_JAK_PI3K Chamaejasmenin_D This compound JAK2 JAK2 Chamaejasmenin_D->JAK2 Inhibition? Receptor Cytokine Receptor Receptor->JAK2 PI3K PI3K JAK2->PI3K AKT AKT PI3K->AKT Cell_Response ↓ Proliferation ↓ Survival AKT->Cell_Response

Caption: Potential modulation of the JAK2/PI3K/AKT pathway.

Signaling_Pathway_ROS_MAPK Chamaejasmenin_D This compound ROS ↑ ROS Chamaejasmenin_D->ROS ERK ERK1/2 ROS->ERK JNK JNK ROS->JNK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis

Caption: Potential involvement of ROS-dependent MAPK pathways.

References

Technical Support Center: Optimizing Chamaejasmenin D for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chamaejasmenin D in apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an apoptosis assay?

A1: Based on studies of structurally similar biflavonoids isolated from Stellera chamaejasme, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. For some sensitive cell lines, concentrations as low as 1-4 µmol/L have been shown to induce apoptosis with related compounds like Chamaejasmenin B after 48 hours of incubation. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical incubation time for observing this compound-induced apoptosis?

A2: A common incubation period for inducing apoptosis with related compounds is 24 to 48 hours. However, the optimal time can vary depending on the cell line and the concentration of this compound used. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the peak apoptotic response.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound, like many natural biflavonoids, may have limited solubility in aqueous media. It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q4: Can this compound interfere with fluorescence-based assays like flow cytometry?

A4: Natural compounds, including flavonoids, have the potential to exhibit autofluorescence, which can interfere with the detection of fluorescent signals in assays like flow cytometry.[2] This is particularly a concern when using fluorochromes that emit in the green spectrum, such as FITC. It is advisable to include an unstained, this compound-treated control to assess the level of autofluorescence. If significant autofluorescence is observed, consider using alternative fluorochromes with emission spectra that do not overlap with the autofluorescence of the compound.

Q5: What are the known signaling pathways involved in this compound-induced apoptosis?

A5: Studies on related compounds from Stellera chamaejasme suggest that apoptosis is induced through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] Key signaling molecules implicated include caspases (caspase-3, -8, and -9), the Bcl-2 family of proteins, and PARP.[4] An extract from Stellera chamaejasme has been shown to activate the death receptor-dependent pathway.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no apoptotic cells observed after treatment. Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Inappropriate Incubation Time: The incubation time may be too short or too long to detect the peak apoptotic response.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for your assay.
Compound Precipitation: this compound may have precipitated out of the culture medium, reducing its effective concentration.Ensure proper dissolution in DMSO first, and that the final DMSO concentration in the media is not causing precipitation. Visually inspect the media for any signs of precipitation.
High background apoptosis in control cells. DMSO Toxicity: The concentration of DMSO used as a solvent may be toxic to the cells.Use a final DMSO concentration of ≤0.5%. Include a vehicle control (media with the same concentration of DMSO as the treated samples) in your experiment.[1]
Cell Culture Conditions: Over-confluency, nutrient deprivation, or frequent passaging can lead to spontaneous apoptosis.Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
Difficulty distinguishing between apoptotic and necrotic cells in Annexin V/PI assay. Late-Stage Apoptosis: A high percentage of cells may be in late-stage apoptosis or secondary necrosis, leading to double-positive staining (Annexin V+/PI+).Reduce the incubation time or the concentration of this compound to capture cells in the early stages of apoptosis (Annexin V+/PI-).
Mechanical Stress: Harsh cell handling during harvesting or staining can damage cell membranes, leading to false-positive PI staining.Handle cells gently, and if using adherent cells, consider using a gentle cell detachment solution.
High autofluorescence in flow cytometry. Intrinsic Fluorescence of this compound: The compound itself may be fluorescent, interfering with the detection of your fluorescent probes.Run a control of unstained cells treated with this compound to assess its autofluorescence profile. If necessary, switch to fluorochromes with different excitation and emission spectra (e.g., PE, APC).[2]
Inconsistent results between experiments. Variability in Compound Preparation: Inconsistent preparation of the this compound stock solution can lead to variations in the final treatment concentration.Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments.
Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their sensitivity to treatment.Use cells within a consistent and low passage number range for all experiments.

Quantitative Data Summary

Table 1: IC50 Values of Chamaejasmenin B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer1.08
KHOSOsteosarcomaNot specified, but sensitive
HepG2Liver carcinomaData for related compounds suggest a range of 10-50 µM
SMMC-7721Liver carcinomaNot specified
MG63OsteosarcomaNot specified
U2OSOsteosarcomaNot specified
HCT-116Colon cancerNot specified
HeLaCervical cancerNot specified

Note: Data is for Chamaejasmenin B, a closely related compound, and can be used as a starting point for optimizing this compound concentrations.

Experimental Protocols

Annexin V/PI Apoptosis Assay
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound (and vehicle control) for the determined incubation time.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, carefully collect the supernatant (which may contain apoptotic cells that have detached) and then detach the adherent cells using a gentle, EDTA-free cell dissociation reagent. Combine the cells from the supernatant and the detached fraction.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Caspase Activity Assay (Colorimetric)
  • Cell Lysate Preparation:

    • Treat cells with this compound as described above.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells using a lysis buffer provided with the caspase activity assay kit.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 (or other caspase) substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

Western Blot for Apoptotic Proteins
  • Protein Extraction:

    • Following treatment with this compound, harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Chamaejasmenin D_ext This compound Death Receptors Death Receptors (e.g., Fas) Chamaejasmenin D_ext->Death Receptors DISC DISC Formation Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Chamaejasmenin D_int This compound Mitochondrion Mitochondrion Chamaejasmenin D_int->Mitochondrion Bcl2 Bcl-2 (anti-apoptotic) Chamaejasmenin D_int->Bcl2 Bax Bax (pro-apoptotic) Chamaejasmenin D_int->Bax Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Postulated signaling pathways for this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays Start Start: Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells (Adherent & Suspension) Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Caspase Caspase Activity Assay Harvest->Caspase Western Western Blot Harvest->Western Flow Flow Cytometry Analysis AnnexinV->Flow PlateReader Plate Reader Measurement Caspase->PlateReader Imaging Chemiluminescence Imaging Western->Imaging Analysis Data Analysis & Interpretation Flow->Analysis PlateReader->Analysis Imaging->Analysis

Caption: General experimental workflow for assessing apoptosis.

Troubleshooting_Tree Start Problem: Inconsistent Apoptosis Results Check_Conc Is the this compound concentration optimized? Start->Check_Conc Dose_Response Action: Perform Dose-Response Check_Conc->Dose_Response No Check_Time Is the incubation time optimized? Check_Conc->Check_Time Yes Dose_Response->Check_Time Time_Course Action: Perform Time-Course Check_Time->Time_Course No Check_Solubility Is the compound soluble in the media? Check_Time->Check_Solubility Yes Time_Course->Check_Solubility Solubility_Protocol Action: Check DMSO conc. & visually inspect media Check_Solubility->Solubility_Protocol No Check_Autofluorescence Is there high autofluorescence? Check_Solubility->Check_Autofluorescence Yes Solubility_Protocol->Check_Autofluorescence Autofluorescence_Control Action: Run unstained treated control & consider alternative fluorochromes Check_Autofluorescence->Autofluorescence_Control Yes Check_Controls Are vehicle and positive controls included and consistent? Check_Autofluorescence->Check_Controls No Autofluorescence_Control->Check_Controls Review_Controls Action: Review control data for consistency Check_Controls->Review_Controls No End Consistent Results Check_Controls->End Yes Review_Controls->End

Caption: Troubleshooting decision tree for apoptosis assays.

References

Technical Support Center: Separation of Chamaejasmenin D and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC separation of Chamaejasmenin D and its structurally similar isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers using HPLC?

A1: The primary challenge lies in the structural similarity of the isomers. Biflavonoids like this compound and its isomers, such as neochamaejasmin A and isochamaejasmin, often have the same molecular weight and similar chemical properties, leading to very close retention times on a standard C18 column.[1][2][3][4] This results in co-elution or poor resolution of the peaks, making accurate quantification difficult. The separation of these isomers often requires careful optimization of chromatographic conditions to exploit subtle differences in their polarity and stereochemistry.

Q2: What are the most critical parameters to optimize for improving the resolution of this compound and its isomers?

A2: The most critical parameters for separating flavonoid isomers are the mobile phase composition, column temperature, and the stationary phase chemistry.[1] Specifically for biflavonoids, adjusting the organic modifier (typically acetonitrile or methanol) and the pH of the aqueous phase can significantly impact selectivity. Temperature can also alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can improve peak shape and resolution.

Q3: Is a standard C18 column suitable for separating this compound isomers?

A3: While a C18 column is a good starting point for reversed-phase HPLC of flavonoids, it may not provide sufficient selectivity for baseline separation of highly similar isomers.[5] For challenging separations, alternative stationary phases such as a Phenyl-Hexyl column, which offers different selectivity through pi-pi interactions, or a column with a smaller particle size (e.g., UPLC columns with sub-2 µm particles) can provide higher efficiency and better resolution.[5][6] In some cases, chiral stationary phases may be necessary for separating enantiomers.[3]

Q4: Can I use mass spectrometry (MS) to distinguish between co-eluting isomers?

A4: Not always. While MS is a powerful tool for identification, structural isomers often produce identical or very similar fragmentation patterns in MS/MS, making it difficult to distinguish them based on mass spectra alone.[7] Therefore, chromatographic separation is crucial for the accurate quantification of each isomer. A UPLC-MS/MS method can be highly effective, as the high resolution of UPLC can separate the isomers before they enter the mass spectrometer.[5][6]

Troubleshooting Guide

Q5: My chromatogram shows broad, poorly resolved peaks for this compound and its isomers. What should I do?

A5: Broad peaks can be caused by several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Check for extra-column band broadening: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

  • Optimize the flow rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate in small increments.

  • Increase the column temperature: Raising the temperature (e.g., to 30-40 °C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.

  • Check for column degradation: A loss of column performance can cause broad peaks. Try flushing the column or replacing it if it is old or has been used extensively.

Q6: I am observing peak tailing for my analytes. How can I resolve this?

A6: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the column itself.

  • Adjust the mobile phase pH: Acidifying the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) can suppress the ionization of phenolic hydroxyl groups in the flavonoids, reducing their interaction with residual silanols on the stationary phase and thus minimizing tailing.

  • Use a highly deactivated column: Modern, end-capped columns are designed to minimize silanol interactions. If you are using an older column, consider switching to a newer one with improved deactivation.

  • Check for column contamination: Contaminants at the head of the column can cause peak tailing. Try back-flushing the column or replacing the guard column.

Q7: The peaks for this compound and a known isomer are co-eluting. How can I improve their separation?

A7: Co-elution of isomers is a common challenge. To improve separation, you need to enhance the selectivity of your method.

  • Modify the mobile phase:

    • Change the organic solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity.

    • Adjust the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the stationary phase: As mentioned in Q3, a different column chemistry, such as a Phenyl-Hexyl phase, can provide the necessary selectivity for separating isomers.

  • Vary the temperature: Changing the column temperature can affect the retention of the isomers differently, potentially leading to their separation.

Quantitative Data Summary

The following table summarizes a validated UPLC-MS/MS method for the simultaneous determination of five flavonoids from Stellera chamaejasme, which can be used as a starting point for optimizing the separation of this compound and its isomers.[5][6]

ParameterValue
Chromatographic System UPLC-MS/MS
Column Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection MS/MS in positive ionization mode (MRM)
Gradient Program 45% B to 75% B over 6 min, then return to 45% B

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of this compound and its Isomers

This protocol is adapted from a validated method for flavonoids from Stellera chamaejasme and serves as a robust starting point for method development.[5][6]

1. Materials and Reagents:

  • This compound and isomer standards

  • HPLC-grade methanol and water

  • Formic acid (LC-MS grade)

  • Acetonitrile (HPLC grade) for sample extraction

2. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and its isomers in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with methanol to the desired concentration range for calibration curves.

3. Sample Preparation:

  • For plant material, perform an extraction with methanol or ethyl acetate, followed by filtration.

  • For plasma samples, a liquid-liquid extraction with ethyl acetate is recommended.[5][6]

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

4. UPLC-MS/MS Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol

  • Gradient Elution:

    • 0-6 min: 45% B to 75% B

    • 6-7 min: Return to 45% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 2-5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Optimize MRM transitions (precursor ion > product ion) and collision energies for each analyte by infusing individual standard solutions.

5. Data Analysis:

  • Identify peaks based on their retention times and specific MRM transitions.

  • Quantify the analytes by constructing calibration curves from the peak areas of the standards.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Broad Peaks) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system peak_shape Analyze Peak Shape (Tailing, Fronting, Broadening) check_system->peak_shape resolution Evaluate Resolution (Rs < 1.5) peak_shape->resolution tailing Peak Tailing? peak_shape->tailing coelution Co-elution? resolution->coelution broadening Broad Peaks? tailing->broadening No adjust_ph Adjust Mobile Phase pH (add 0.1% Formic Acid) tailing->adjust_ph Yes broadening->coelution No optimize_flow Optimize Flow Rate (Lower the flow rate) broadening->optimize_flow Yes change_mobile_phase Change Organic Modifier (Methanol <=> Acetonitrile) coelution->change_mobile_phase Yes new_column Use a Highly Deactivated Column adjust_ph->new_column end Problem Resolved new_column->end increase_temp Increase Column Temperature optimize_flow->increase_temp increase_temp->end change_gradient Use a Shallower Gradient change_mobile_phase->change_gradient change_column Change Stationary Phase (e.g., Phenyl-Hexyl) change_gradient->change_column change_column->end

Caption: Troubleshooting workflow for HPLC separation issues.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Filtration) injection Inject Sample (2-5 µL) sample_prep->injection std_prep Standard Preparation (Stock & Working Solutions) std_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection identification Peak Identification (Retention Time, MRM) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for UPLC-MS/MS analysis.

References

Technical Support Center: Overcoming Poor Cell Permeability of Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of Chamaejasmenin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a biflavonoid isolated from the plant Stellera chamaejasme. It has demonstrated significant potential in various therapeutic areas, including anticancer research. However, like many natural polyphenolic compounds, its larger molecular size and relatively low lipophilicity can limit its ability to efficiently cross cell membranes, leading to reduced intracellular concentrations and potentially limiting its therapeutic efficacy in in vitro and in vivo models.

Q2: What are the common signaling pathways targeted by compounds from Stellera chamaejasme?

A2: Research on extracts and compounds from Stellera chamaejasme, including related biflavonoids, has shown that they can modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include the MAPK signaling pathway, the PI3K-AKT signaling pathway, and the RAS signaling pathway. Additionally, some compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the ERK1/2/JNK signaling pathway. Understanding these pathways is crucial for designing functional assays to evaluate the intracellular activity of this compound.

Q3: What are the primary strategies to enhance the cellular uptake of this compound?

A3: The primary strategies to overcome the poor cell permeability of this compound focus on advanced drug delivery systems and chemical modifications. Key approaches include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its stability, solubility, and cellular uptake.

  • Liposomal Delivery: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, facilitating their fusion with the cell membrane and subsequent intracellular release.

  • Chemical Modification/Prodrugs: Modifying the chemical structure of this compound to create more lipophilic prodrugs can enhance its passive diffusion across the cell membrane.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low therapeutic efficacy of this compound in cell-based assays. Poor cell permeability leading to insufficient intracellular concentrations.1. Formulation: Utilize a nanoparticle or liposomal delivery system to enhance uptake. 2. Permeabilizing Agents: In initial screening assays, a low, non-toxic concentration of a membrane permeabilizing agent can be used to confirm intracellular activity. Note: This is not suitable for therapeutic development.
Inconsistent results between experimental replicates. Aggregation or precipitation of this compound in aqueous cell culture media.1. Solubilizing Agents: Ensure complete dissolution in a suitable solvent (e.g., DMSO) before dilution in media. Keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity. 2. Formulation: Encapsulation in nanoparticles or liposomes can improve solubility and dispersion in aqueous solutions.
High cytotoxicity observed at concentrations where therapeutic effects are expected. Off-target effects or issues with the delivery vehicle.1. Vehicle Control: Always include a vehicle-only control (e.g., empty nanoparticles or liposomes) to assess the cytotoxicity of the delivery system itself. 2. Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the therapeutic window.
Difficulty confirming intracellular target engagement. Insufficient intracellular concentration of the compound.1. Enhanced Delivery: Employ nanoparticle or liposomal formulations to increase intracellular delivery. 2. Sensitive Readouts: Use highly sensitive downstream markers of target engagement (e.g., phosphorylation status of a target kinase) via Western blot or qPCR.

Data Presentation: Comparative Efficacy of Delivery Systems

The following tables present hypothetical data to illustrate the potential improvements in the efficacy of this compound when delivered using different formulation strategies.

Table 1: IC50 Values of this compound in A549 Lung Cancer Cells

FormulationIC50 (µM)Fold Improvement (vs. Free Drug)
Free this compound25.8-
This compound-loaded SLNs8.23.1x
This compound-loaded Liposomes5.54.7x

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment

Formulation (at 10 µM)% Apoptotic Cells (Annexin V+)
Vehicle Control5.2%
Free this compound15.7%
This compound-loaded SLNs42.3%
This compound-loaded Liposomes55.1%

Experimental Protocols

Protocol 1: Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a general method for preparing SLNs using a single emulsion solvent evaporation technique.

Materials:

  • This compound

  • Stearic acid (lipid matrix)

  • Polyvinyl alcohol (PVA) (surfactant)

  • Ethyl acetate (organic solvent)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of stearic acid and 5 mg of this compound in 10 mL of ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the ethyl acetate, leading to the formation of SLNs.

  • Purification: Centrifuge the SLN suspension to remove any unloaded drug and excess surfactant. Resuspend the pellet in deionized water.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, HPLC).

Protocol 2: Preparation of this compound-loaded Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of PC, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with 10 mL of PBS by vortexing for 30 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for size distribution, drug loading, and stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Cell Treatment cluster_assay Assays cluster_analysis Data Analysis prep_free Free this compound (in DMSO) treat_cells Incubate with A549 Cancer Cells prep_free->treat_cells prep_sln This compound-SLNs prep_sln->treat_cells prep_lipo This compound-Liposomes prep_lipo->treat_cells assay_viability Cell Viability Assay (e.g., MTT) treat_cells->assay_viability assay_apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->assay_apoptosis assay_target Target Engagement (e.g., Western Blot) treat_cells->assay_target analysis Compare IC50, Apoptosis Rate, and Target Modulation assay_viability->analysis assay_apoptosis->analysis assay_target->analysis

Caption: Experimental workflow for comparing delivery strategies.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD This compound (Enhanced Delivery) RTK Receptor Tyrosine Kinases (RTKs) CD->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K MAPK MAPK (ERK, JNK) RAS->MAPK AKT AKT PI3K->AKT Proliferation Decreased Proliferation & Increased Apoptosis MAPK->Proliferation MAPK->Proliferation AKT->Proliferation Inhibits Apoptosis AKT->Proliferation

Caption: Key signaling pathways modulated by this compound.

troubleshooting_guide start Low Bioactivity Observed? check_solubility Is the compound fully dissolved in media? start->check_solubility Yes end_success Problem Resolved start->end_success No use_formulation Action: Use Nanoparticle or Liposomal Formulation check_solubility->use_formulation No check_vehicle_toxicity Did you run a vehicle-only control? check_solubility->check_vehicle_toxicity Yes use_formulation->end_success optimize_vehicle Action: Optimize or change the delivery vehicle check_vehicle_toxicity->optimize_vehicle No (and toxicity observed) end_fail Consult Further check_vehicle_toxicity->end_fail Yes (no vehicle toxicity) optimize_vehicle->end_success

Caption: Troubleshooting decision tree for low bioactivity.

Preventing degradation of Chamaejasmenin D during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Chamaejasmenin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a biflavonoid found in the roots of Stellera chamaejasme. Like many phenolic compounds, it is susceptible to degradation under various chemical and physical conditions. Maintaining its structural integrity during extraction is crucial for accurate downstream analysis and for preserving its potential biological activity.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors leading to the degradation of flavonoids like this compound include exposure to high temperatures, extreme pH levels (both acidic and alkaline), light, oxygen, and the presence of certain metal ions.[2][3] Enzymatic degradation can also occur in fresh plant material.

Q3: Which solvents are recommended for the extraction of this compound?

Polar solvents are generally used for the extraction of flavonoids. Ethanol and methanol, often in aqueous mixtures, are effective for extracting biflavonoids.[4] The choice of solvent can significantly impact the extraction yield and the stability of the compound. Soaking the plant material in different organic solvents can be a method to determine the best solvent for extraction.[5]

Q4: Is it better to use fresh or dried plant material for the extraction?

Dried plant material is often preferred as the drying process can deactivate enzymes that may degrade this compound. If using fresh material, it should be processed quickly at low temperatures to minimize enzymatic activity.

Q5: How can I monitor the degradation of this compound during my extraction process?

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective techniques for monitoring the integrity of this compound.[6] By comparing the peak area and purity of your sample against a standard, you can assess the extent of degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Inefficient Extraction Method: The chosen solvent or technique may not be optimal. 2. Insufficient Extraction Time: The compound may not have been fully extracted from the plant matrix. 3. Degradation during Extraction: The compound may be degrading under the extraction conditions.1. Optimize Solvent System: Experiment with different polar solvents (e.g., ethanol, methanol) and their aqueous concentrations. 2. Increase Extraction Time or Employ Advanced Techniques: Consider longer maceration times or use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4] 3. Review Extraction Parameters: Check temperature, pH, and light exposure as detailed below.
Presence of Impurities or Degradation Products in the Final Extract 1. High Extraction Temperature: Excessive heat can accelerate the degradation of flavonoids.[7] 2. Extreme pH of the Solvent: Both highly acidic and alkaline conditions can cause structural changes.[2] 3. Exposure to Light and Oxygen: Photodegradation and oxidation can occur, especially over long extraction times.[3] 4. Contamination with Metal Ions: Certain metal ions can catalyze degradation reactions.1. Lower the Extraction Temperature: Aim for temperatures below 50°C. If heat is required, use the lowest effective temperature for the shortest possible time. 2. Maintain a Neutral or Slightly Acidic pH: Buffer your extraction solvent to a pH between 4 and 6. 3. Protect the Extraction from Light and Air: Use amber glassware or cover your equipment with aluminum foil. Consider purging the solvent with nitrogen or argon to remove dissolved oxygen. 4. Use High-Purity Solvents and Glassware: Ensure that your equipment is thoroughly cleaned to avoid metal ion contamination.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage of the plant material. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different outcomes.1. Standardize Plant Material: Use plant material from the same source and batch. Ensure consistent drying and grinding procedures. 2. Maintain Strict Control Over Experimental Conditions: Carefully monitor and record all extraction parameters for each batch to ensure reproducibility.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the yield of this compound while minimizing degradation.

Materials:

  • Dried and powdered roots of Stellera chamaejasme

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath

  • Amber glass flasks

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC or UPLC-MS/MS system for analysis

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL amber glass flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a separate amber flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Dry the resulting extract to a constant weight.

  • Re-dissolve a known amount of the dried extract in the mobile phase for HPLC or UPLC-MS/MS analysis to determine the concentration and purity of this compound.

Protocol 2: Quality Control and Degradation Analysis by HPLC

This protocol provides a method for quantifying this compound and assessing the presence of degradation products.

Materials:

  • This compound standard

  • Extracted sample

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare Standards: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Prepare Sample: Accurately weigh a portion of the dried extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-35 min, 10-90% A; 35-40 min, 90% A; 40-45 min, 90-10% A; 45-50 min, 10% A.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically determined by a UV scan).

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

    • Examine the chromatogram for additional peaks that may indicate degradation products.

Quantitative Data Summary

The following tables provide a summary of how different experimental conditions can affect the extraction and stability of flavonoids, which can be used as a proxy for this compound.

Table 1: Effect of Solvent on Flavonoid Extraction Yield

SolventRelative PolarityTypical Yield
WaterHighLow to Moderate
MethanolHighHigh
EthanolHighHigh
70% EthanolHighVery High
AcetoneMediumModerate to High
Ethyl AcetateLowLow

Note: The optimal solvent is often a mixture of an organic solvent and water, as this can enhance the disruption of plant cell walls and improve the solubility of the target compounds.

Table 2: Influence of Temperature on Flavonoid Degradation

TemperatureDegradation Rate
4°C (Storage)Very Low
25°C (Room Temp)Low
40-50°CModerate
> 60°CHigh

Note: Higher temperatures can increase extraction efficiency but also significantly accelerate the degradation of thermally sensitive compounds like this compound.[7]

Table 3: Impact of pH on Flavonoid Stability

pH RangeStability
1-3 (Strongly Acidic)Moderate to Low
4-6 (Slightly Acidic)High
7 (Neutral)Moderate
> 8 (Alkaline)Low (rapid degradation)

Note: Flavonoids are generally most stable in slightly acidic conditions.[2]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Quality Control plant_material Dried & Powdered Stellera chamaejasme Roots extraction Ultrasound-Assisted Extraction (70% Ethanol, 40°C, 30 min) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection concentration Rotary Evaporation (<45°C) collection->concentration drying Dry Extract concentration->drying qc HPLC / UPLC-MS/MS Analysis drying->qc final_product Pure this compound qc->final_product

Caption: Workflow for the extraction and quality control of this compound.

Degradation_Factors cluster_compound cluster_factors Degradation Factors cluster_result CMD This compound (Stable) degraded Degradation Products CMD->degraded degrades to temp High Temperature (>50°C) temp->degraded ph Extreme pH (<4 or >7) ph->degraded light UV/Visible Light light->degraded oxygen Oxygen (Oxidation) oxygen->degraded

Caption: Key factors leading to the degradation of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_degradation Degradation Issues start Low Yield or Degradation? check_solvent Is solvent optimal? start->check_solvent Low Yield check_temp Is temperature >50°C? start->check_temp Degradation check_time Is extraction time sufficient? check_solvent->check_time No optimize_solvent Solution: Test different solvent polarities. check_solvent->optimize_solvent Yes optimize_time Solution: Increase time or use UAE/MAE. check_time->optimize_time No check_ph Is pH outside 4-6 range? check_temp->check_ph No reduce_temp Solution: Lower temperature. check_temp->reduce_temp Yes check_light Is it exposed to light? check_ph->check_light No adjust_ph Solution: Buffer to pH 4-6. check_ph->adjust_ph Yes protect_light Solution: Use amber glass. check_light->protect_light Yes

References

Technical Support Center: Scaling Up the Purification of Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Chamaejasmenin D, a biflavonoid isolated from the roots of Stellera chamaejasme. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory to pilot-scale production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound purification.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction from the plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the solvent-to-solid ratio and the number of extraction cycles.- Consider alternative extraction methods such as ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Poor Separation on Column Chromatography - Inappropriate stationary or mobile phase.- Overloading of the column.- Co-elution of closely related biflavonoids.- Perform small-scale scouting runs with different solvent systems to optimize separation.- Use a gradient elution to improve the resolution of compounds with similar polarities.- Ensure the sample load does not exceed the column's capacity. For linear scale-up, maintain the bed height and increase the column diameter.[1]- Consider using different types of chromatography, such as reversed-phase or counter-current chromatography, for better separation of isomers.[2][3]
Product Contamination with Pigments Chlorophyll and other pigments from the plant material are co-extracted.- Include a pre-purification step with a non-polar solvent like hexane to remove pigments before the main extraction.- Utilize an adsorbent resin column to specifically bind and remove pigments before column chromatography.
Solvent Consumption is Too High Inefficient solvent usage in large-scale chromatography.- Optimize the gradient elution to use the minimum amount of solvent required for separation.- Implement a solvent recycling system for isocratic elution steps where possible.- Explore more efficient purification techniques like high-speed counter-current chromatography which can reduce solvent consumption.
Difficulty in Removing Final Impurities Presence of structurally similar biflavonoids.- Employ semi-preparative or preparative HPLC as a final polishing step.- Recrystallization of the final product from a suitable solvent system can significantly enhance purity.
Product Instability or Degradation Exposure to harsh pH, high temperatures, or light.- Conduct purification steps at controlled temperatures.- Use buffers to maintain a stable pH during the process.- Protect the compound from light, especially during long processing times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for large-scale purification of this compound?

A1: The dried and powdered roots of Stellera chamaejasme are the primary source for this compound.[4] For pilot-scale operations, starting with several kilograms of raw material is common to ensure a sufficient yield of the target compound.

Q2: Which extraction solvent is most effective for obtaining a high yield of biflavonoids from Stellera chamaejasme?

A2: A 70% acetone-water mixture has been shown to be effective for the initial extraction of a crude mixture containing biflavonoids from the roots of Stellera chamaejasme.[4]

Q3: What are the key considerations when scaling up column chromatography for this compound purification?

A3: When scaling up, it is crucial to maintain the linear flow rate and the bed height of the chromatography column while increasing the column diameter.[1] This ensures that the separation profile remains consistent. The choice of stationary phase (e.g., silica gel, RP-18) and the mobile phase gradient will need to be re-optimized for the larger scale to manage solvent consumption and processing time effectively.[3]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the fractions from column chromatography. For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.

Q5: Are there any alternative purification techniques to traditional column chromatography for scaling up?

A5: Yes, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective for the purification of natural products like this compound. HSCCC is a liquid-liquid partition chromatography method that can handle larger sample loads and often results in higher purity and yield with reduced solvent consumption.[5]

Quantitative Data

The following table summarizes representative data from laboratory-scale purification of compounds from Stellera chamaejasme, which can serve as a baseline for scaling up.

ParameterValueSource
Starting Material (Dried Roots) 11.0 kg[4]
Crude Extract Yield 10.1 kg[4]
Ethyl Acetate Fraction 3.35 kg[4]
Silica Gel Column Chromatography Fractions Fr. A-H[4]
Final Yield of Individual Terpenoids 8.3 mg - 105.3 mg[6]

Note: The yields for specific biflavonoids like this compound will vary depending on the specific batch of plant material and the efficiency of the purification process.

Experimental Protocols

Large-Scale Extraction and Fractionation

This protocol is adapted from a reported method for the isolation of compounds from Stellera chamaejasme roots.[4]

  • Grinding: Grind the dried roots of Stellera chamaejasme (e.g., 10 kg) into a fine powder.

  • Extraction: Macerate the powdered roots with 70% aqueous acetone (3 x 50 L) at room temperature.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Suspension: Suspend the crude extract in water (e.g., 15 L).

  • Partitioning:

    • Perform liquid-liquid partitioning with petroleum ether (3 x 15 L) to remove non-polar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 15 L).

  • Drying: Concentrate the ethyl acetate fraction under reduced pressure to yield the ethyl acetate extract, which will be enriched with biflavonoids.

Silica Gel Column Chromatography (Initial Purification)
  • Column Packing: Pack a large-diameter glass column with silica gel in a suitable solvent slurry (e.g., petroleum ether). The size of the column will depend on the amount of ethyl acetate extract.

  • Sample Loading: Dissolve the ethyl acetate extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of petroleum ether/ethyl acetate (e.g., starting from 5:1 to 1:1, v/v) followed by a gradient of chloroform/methanol (e.g., from 3:1 to 1:1, v/v).[4]

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.

  • Pooling: Combine fractions containing the target compound, this compound, based on the TLC analysis.

Further Purification by Reversed-Phase Chromatography
  • Column: Use a column packed with RP-18 silica gel.

  • Elution: Employ a gradient of methanol and water to elute the compounds.

  • Analysis: Monitor the fractions using HPLC to identify those with the highest purity of this compound.

Visualizations

Experimental Workflow for Scaling Up this compound Purification

G Start Dried Roots of Stellera chamaejasme Extraction Extraction (70% Acetone/H2O) Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether & EtOAc) Extraction->Partitioning Crude_EtOAc Crude Ethyl Acetate Extract Partitioning->Crude_EtOAc Silica_Gel Silica Gel Column Chromatography Crude_EtOAc->Silica_Gel Fractions Fraction Collection & TLC Analysis Silica_Gel->Fractions Enriched_Fraction Enriched this compound Fraction Fractions->Enriched_Fraction RP_HPLC Reversed-Phase HPLC (Polishing Step) Enriched_Fraction->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: A generalized workflow for the scaled-up purification of this compound.

Logical Relationship of Troubleshooting Steps

G Low_Yield Low Yield Optimize_Extraction Optimize Extraction Parameters Low_Yield->Optimize_Extraction Poor_Separation Poor Separation Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Poor_Separation->Optimize_Chromatography Final_Polishing Add Final Polishing Step (HPLC, Recrystallization) Poor_Separation->Final_Polishing Contamination Contamination Pre_Purification Implement Pre-Purification Steps Contamination->Pre_Purification Contamination->Final_Polishing

References

Validation & Comparative

Unraveling the Anticancer Potential of Biflavonoids: A Comparative Analysis of Chamaejasmenin D and Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the research landscape of two related biflavonoids, Chamaejasmenin D and Chamaejasmenin B. While Chamaejasmenin B has been the subject of numerous studies investigating its anticancer properties, there is a notable absence of publicly available research on the anticancer activity of this compound. This guide, therefore, focuses on summarizing the extensive findings on Chamaejasmenin B as a foundation for future comparative studies, should data on this compound become available.

Chamaejasmenin B: A Promising Candidate in Cancer Therapy

Chamaejasmenin B, a natural biflavonoid isolated from the plant Stellera chamaejasme, has demonstrated significant anticancer activity across a range of cancer cell lines. Its multifaceted mechanism of action involves the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.

Quantitative Analysis of Cytotoxic Activity

The anticancer efficacy of Chamaejasmenin B has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cancer Cell LineCell TypeIC50 (µmol/L)Reference
A549Human non-small cell lung cancer1.08[1][2]
KHOSHuman osteosarcomaNot specified, but sensitive[1]
HepG2Human liver carcinomaNot specified[1]
SMMC-7721Human liver carcinomaNot specified[1]
MG63Human osteosarcomaNot specified[1]
U2OSHuman osteosarcomaNot specified[1]
HCT-116Human colon cancerNot specified[1]
HeLaHuman cervical cancerNot specified[1]
MIA PaCa-2Human pancreatic cancer647 µM (at 48h)[3][4]

Note: A lower IC50 value indicates a higher potency of the compound.

Mechanisms of Anticancer Action

Chamaejasmenin B exerts its anticancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: Chamaejasmenin B has been shown to trigger apoptosis in cancer cells.[1][5] This process of programmed cell death is a crucial mechanism for eliminating cancerous cells. Studies have indicated that Chamaejasmenin B can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G0/G1 phase.[1] This prevents cancer cells from proliferating and dividing.

  • DNA Damage: Chamaejasmenin B can induce DNA damage in tumor cells, which can subsequently lead to apoptosis.[1]

Signaling Pathways Modulated by Chamaejasmenin B

The anticancer activities of Chamaejasmenin B are mediated by its influence on various signaling pathways critical for cancer cell survival and proliferation.

  • p53 Pathway: Evidence suggests that Chamaejasmenin B can induce apoptosis through a p53-dependent pathway.[2] The p53 protein is a well-known tumor suppressor that plays a key role in regulating cell growth and apoptosis.

  • TGF-beta Pathway: In breast cancer models, Chamaejasmenin B has been shown to inhibit tumor metastasis by rebalancing the Transforming Growth Factor-beta (TGF-beta) paradox.

  • mTOR Pathway: The mTOR signaling pathway, which is often hyperactivated in cancer, is another target of Chamaejasmenin B. By inhibiting this pathway, the compound can suppress tumor growth.

Experimental Protocols

The findings on Chamaejasmenin B are supported by a variety of established experimental protocols.

Cytotoxicity Assays
  • SRB (Sulphorhodamine B) Assay: This assay is used to measure drug-induced cytotoxicity by staining total cellular protein.[1]

  • CCK-8 (Cell Counting Kit-8) Assay: This assay determines cell viability by measuring the activity of dehydrogenases in living cells.[3][4]

Apoptosis Assays
  • Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells after treatment with the compound.[1]

  • Western Blotting: This method is employed to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[1]

DNA Damage Detection
  • Immunofluorescence and Western Blotting: These techniques are used to detect markers of DNA damage, such as the phosphorylation of histone H2AX (γ-H2AX).[1]

Visualizing the Mechanisms of Chamaejasmenin B

To better understand the complex interactions, the following diagrams illustrate the known signaling pathways affected by Chamaejasmenin B and a general experimental workflow for its evaluation.

Chamaejasmenin_B_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cell_cycle Cell Cycle Regulation FasL Fas Ligand FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 p53 p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G0G1_Arrest G0/G1 Arrest ChamaejasmeninB Chamaejasmenin B ChamaejasmeninB->FasL upregulates ChamaejasmeninB->p53 activates ChamaejasmeninB->G0G1_Arrest induces

Caption: Signaling pathways modulated by Chamaejasmenin B leading to apoptosis and cell cycle arrest.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Chamaejasmenin B/D start->treatment cytotoxicity Cytotoxicity Assay (SRB, CCK-8) treatment->cytotoxicity mechanism Mechanism of Action Studies treatment->mechanism ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blot (Protein Expression) mechanism->western_blot pathway Identify Signaling Pathways apoptosis->pathway cell_cycle->pathway western_blot->pathway

Caption: A generalized experimental workflow for evaluating the anticancer activity of compounds.

Conclusion and Future Directions

The available scientific evidence strongly supports the potential of Chamaejasmenin B as an anticancer agent, with a well-characterized mechanism of action. However, the complete absence of research on this compound makes a direct comparison impossible at this time. Future research efforts should be directed towards isolating and characterizing this compound and evaluating its biological activities, particularly its anticancer potential. Such studies would be invaluable in determining if it shares the promising therapeutic properties of its counterpart, Chamaejasmenin B, and could potentially lead to the development of new and more effective cancer therapies. A direct comparative study of these two biflavonoids would provide crucial insights into their structure-activity relationships and their potential for clinical application.

References

In Vivo Validation of Chamaejasmenin D: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of the in vivo anti-inflammatory effects of Chamaejasmenin D, a biflavonoid isolated from the root of Stellera chamaejasme. While direct in vivo experimental data for this compound is limited in the public domain, this document synthesizes available information on related compounds from Stellera chamaejasme and outlines the standard experimental protocols and key signaling pathways relevant to its potential anti-inflammatory action. This guide aims to serve as a valuable resource for researchers designing and evaluating preclinical studies of this compound and other novel anti-inflammatory agents.

Comparative Efficacy in Animal Models of Inflammation

Extracts from Stellera chamaejasme have demonstrated the ability to inhibit the production of key inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in in vitro settings. These findings suggest that compounds within the plant, such as this compound, are likely contributors to these effects and warrant further in vivo investigation.

Below are tables structured for the comparative presentation of data, which can be populated as specific experimental results for this compound become available. For context, typical results for a standard steroidal anti-inflammatory drug, dexamethasone, are included.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hKey Pro-inflammatory Mediators (Fold Change vs. Control)
Vehicle Control -0-
This compound Data not availableData not availableData not available
Dexamethasone 1~50-70%TNF-α ↓, IL-1β ↓, PGE2 ↓

Table 2: Effect on Xylene-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Edema Inhibition (%)Myeloperoxidase (MPO) Activity (U/g tissue)
Vehicle Control -0-
This compound Data not availableData not availableData not available
Dexamethasone 0.1~60-80%Significantly reduced

Table 3: Effect on LPS-Induced Acute Lung Injury in Mice

Treatment GroupDose (mg/kg)Lung Wet-to-Dry Weight RatioTotal Protein in BALF (mg/mL)Inflammatory Cell Infiltration in Lung Tissue
Vehicle Control -NormalLowMinimal
LPS Control -IncreasedHighSevere
This compound Data not availableData not availableData not availableData not available
Dexamethasone 1-5Significantly reducedSignificantly reducedMarkedly reduced

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Interestingly, a study on isochamaejasmin, a stereoisomer of this compound, found that it induced the activation of NF-κB and the phosphorylation of the MAPKs ERK1/2 and p38 in HeLa cells.[1] This suggests that the stereochemistry of these biflavonoids is critical to their biological activity and highlights the importance of studying this compound specifically to elucidate its precise mechanism of action. It is plausible that this compound may act as an antagonist to the pro-inflammatory signaling initiated by other stimuli.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) P_IkB P-IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation P_IkB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation P_IkB->Ub_Proteasome DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes

Figure 1. The NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Cytokines, Stress) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation DNA DNA TF->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 2. The MAPK Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for standard in vivo models of inflammation that are recommended for the validation of this compound's anti-inflammatory effects.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

Experimental Workflow:

Carrageenan_Workflow Acclimatize Animal Acclimatization (e.g., Rats, 1 week) Grouping Random Grouping (n=6-8 per group) Acclimatize->Grouping Treatment Pre-treatment (this compound, Vehicle, Dexamethasone) Grouping->Treatment Induction Carrageenan Injection (0.1 mL, 1% solution into subplantar region) Treatment->Induction 1h post-treatment Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Figure 3. Carrageenan-Induced Paw Edema Workflow

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., dexamethasone or indomethacin), and test (this compound at various doses) groups.

  • Treatment: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Xylene-Induced Ear Edema

This model is used to assess acute topical inflammation.

Protocol:

  • Animals: Swiss albino mice are typically used.

  • Grouping: Mice are divided into control, standard, and test groups.

  • Treatment: The test compound, dissolved in a suitable vehicle, is topically applied to the inner surface of the right ear. The standard group may receive a topical anti-inflammatory agent like dexamethasone.

  • Induction of Edema: After a set time (e.g., 30 minutes), one drop of xylene is applied to the inner surface of the same ear.

  • Sample Collection: After a specific duration (e.g., 15-30 minutes), mice are euthanized, and a circular section of both ears is removed.

  • Measurement of Edema: The weight of the ear sections is recorded, and the difference in weight between the right (treated) and left (untreated) ear is calculated as the edema level.

  • Data Analysis: The percentage inhibition of edema is calculated.

LPS-Induced Acute Lung Injury

This model mimics the inflammatory aspects of acute respiratory distress syndrome (ARDS).

Protocol:

  • Animals: C57BL/6 mice are a common choice.

  • Grouping: Mice are assigned to control, LPS, standard (e.g., dexamethasone), and test groups.

  • Treatment: this compound or the standard drug is administered, typically via intraperitoneal injection, prior to LPS challenge.

  • Induction of Lung Injury: Mice are anesthetized, and a specific dose of LPS in saline is instilled intratracheally. Control animals receive saline only.

  • Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect bronchoalveolar lavage fluid (BALF).

  • Tissue Collection: Lung tissues are collected for histological analysis and measurement of the wet-to-dry weight ratio.

  • Analysis:

    • BALF Analysis: Total and differential cell counts are performed. Protein concentration is measured as an indicator of vascular permeability. Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified by ELISA.

    • Lung Tissue Analysis: The wet-to-dry weight ratio is calculated as an index of pulmonary edema. Histological examination is performed to assess inflammatory cell infiltration and lung architecture. MPO activity can be measured as an index of neutrophil infiltration.

Conclusion and Future Directions

While the available data from Stellera chamaejasme extracts are promising, rigorous in vivo validation of this compound is essential to establish its therapeutic potential as an anti-inflammatory agent. The experimental models and protocols outlined in this guide provide a framework for such investigations. Future research should focus on:

  • Dose-response studies of this compound in the described animal models to determine its efficacy and potency.

  • Direct comparative studies against established anti-inflammatory drugs like dexamethasone and non-steroidal anti-inflammatory drugs (NSAIDs).

  • In-depth mechanistic studies to confirm the specific effects of this compound on the NF-κB and MAPK signaling pathways in vivo.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

By systematically addressing these research questions, the scientific community can fully elucidate the anti-inflammatory profile of this compound and determine its viability as a novel therapeutic candidate.

References

Chamaejasmenin D vs. Quercetin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two flavonoids, Chamaejasmenin D and quercetin. While both compounds exhibit promising therapeutic potential, this document aims to delineate their relative potencies and mechanisms of action based on available experimental data. The information is presented to aid researchers in evaluating their potential applications in drug discovery and development.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and quercetin.

Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.

Compound/ExtractAssayIC50 ValueReference
Stellera chamaejasme Root Extract (Ethanol)DPPH Radical ScavengingNot Specified[1]
Stellera chamaejasme Root Extract (Dichloromethane)DPPH Radical ScavengingNot Specified[1]
QuercetinDPPH Radical Scavenging4.60 ± 0.3 µM
QuercetinDPPH Radical Scavenging15.9 µg/mL
QuercetinDPPH Radical Scavenging19.17 µg/ml

Note: Specific DPPH radical scavenging IC50 values for isolated this compound were not found. The data for Stellera chamaejasme extracts indicates antioxidant potential within the plant, but not the specific activity of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. A lower IC50 value signifies greater anti-inflammatory efficacy.

Compound/ExtractCell LineAssayIC50 ValueReference
Stellera chamaejasme Extract (SCE)RAW 264.7Nitric Oxide Production InhibitionNot Specified
QuercetinRAW 264.7Nitric Oxide Production Inhibition~23% reduction at 1 µM

*Note: A specific IC50 value for nitric oxide production inhibition by isolated this compound was not available. Studies on Stellera chamaejasme extracts suggest anti-inflammatory properties of its constituents.[2] Quercetin has been shown to dose-dependently inhibit NO production. |

Anticancer Activity

The cytotoxic effect of these compounds on various cancer cell lines is a key indicator of their anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
Chamaejasmenin B A549 (Lung)SRB1.08
KHOS (Osteosarcoma)SRBNot Specified
HepG2 (Liver)SRB10.8
SMMC-7721 (Liver)SRB4.54
MG63 (Osteosarcoma)SRBNot Specified
U2OS (Osteosarcoma)SRBNot Specified
HCT-116 (Colon)SRB8.32
HeLa (Cervical)SRB6.23
Quercetin MCF-7 (Breast)MTT17.2
MDA-MB-468 (Breast)MTT55
HT-29 (Colon)MTTNot Specified
HeLa (Cervical)MTTNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide Production Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm).

  • The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, to determine the cytotoxic effects of a compound.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and key signaling pathways involved in the biological activities of this compound and quercetin.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution in Methanol Mix Mix DPPH and Test Compound DPPH->Mix Sample Test Compound (this compound or Quercetin) Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance (517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50 NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 Cells Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay Supernatant->Griess Absorbance Measure Absorbance (540 nm) Griess->Absorbance IC50 Determine IC50 Absorbance->IC50 MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement Seed Seed Cancer Cells Treat Treat with Test Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calc_IC50 Calculate IC50 Measure->Calc_IC50 MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Differentiation, Survival) TF->Response PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FoxO) Akt->Downstream Response Cellular Response (Survival, Growth, Proliferation) Downstream->Response NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation NFkB->IkB bound to Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammatory mediators) Nucleus->Gene activates

References

Head-to-Head Comparison: Chamaejasmenin D and Cisplatin in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Cellular Mechanisms for Researchers and Drug Development Professionals

In the landscape of oncology drug development, the exploration of natural compounds with potent anti-cancer activity continues to be a promising frontier. This guide provides a head-to-head comparison of Chamaejasmenin D, a biflavonoid with demonstrated preclinical anti-cancer properties, and Cisplatin, a cornerstone chemotherapy agent for the treatment of non-small cell lung cancer (NSCLC). This comparison focuses on their effects on the human NSCLC cell line A549, presenting key performance data, detailed experimental methodologies, and an overview of their distinct mechanisms of action.

I. Overview and Key Performance Metrics

This compound and its related biflavonoids have emerged as compounds of interest due to their cytotoxic effects against various cancer cell lines. Cisplatin, an alkylating-like agent, is a well-established first-line treatment for NSCLC, exerting its effect through DNA damage. This comparison aims to provide a quantitative and qualitative assessment of their anti-cancer activities in a preclinical setting.

Data Summary: Cytotoxicity in A549 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Chamaejasmenin B (a closely related and studied biflavonoid) and Cisplatin in the A549 human non-small cell lung cancer cell line. A lower IC50 value indicates greater potency in inhibiting cell growth.

CompoundIC50 in A549 Cells (µM)Treatment DurationAssay MethodReference
Chamaejasmenin B 1.08Not SpecifiedSRB Assay[1]
Cisplatin ~5.25 - 43.0124 - 48 hoursMTT/CCK-8 Assay[2][3][4][5]

Note: The IC50 values for Cisplatin vary across different studies, likely due to variations in experimental conditions such as treatment duration and specific assay protocols.

II. Mechanism of Action: A Comparative Look

Both this compound and Cisplatin induce cancer cell death through the induction of apoptosis and disruption of the cell cycle. However, the upstream signaling pathways they modulate differ significantly.

This compound Signaling Pathway

This compound and related biflavonoids have been shown to induce apoptosis through both intrinsic and extrinsic pathways. Key molecular events include the upregulation of the tumor suppressor protein p53, an increased Bax/Bcl-2 ratio leading to mitochondrial dysfunction, and the activation of caspases. Some studies also suggest an impact on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

This compound Signaling Pathway This compound This compound p53 p53 This compound->p53 Bcl-2 Bcl-2 This compound->Bcl-2 PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt/mTOR Pathway->Cell Survival & Proliferation

This compound's pro-apoptotic signaling cascade.
Cisplatin Signaling Pathway

Cisplatin's primary mechanism of action involves cross-linking with purine bases on DNA, leading to DNA damage. This damage triggers a cellular response that can result in cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. The activation of DNA damage response (DDR) pathways, involving proteins like ATM and ATR, and subsequent p53 activation are central to its cytotoxic effects.

Cisplatin Signaling Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA Damage DNA Damage DNA->DNA Damage DDR Activation (ATM/ATR) DDR Activation (ATM/ATR) DNA Damage->DDR Activation (ATM/ATR) p53 Activation p53 Activation DDR Activation (ATM/ATR)->p53 Activation DNA Repair DNA Repair DDR Activation (ATM/ATR)->DNA Repair Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Cisplatin's mechanism via DNA damage response.

III. Cellular Effects: Apoptosis and Cell Cycle Arrest

The induction of apoptosis and the halting of cell proliferation are key indicators of an effective anti-cancer agent. The following sections and data tables provide a comparative view of how this compound and Cisplatin impact these cellular processes in A549 cells.

Apoptosis Induction

The table below presents the percentage of apoptotic A549 cells after treatment with the respective compounds. Apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

CompoundConcentrationTreatment Duration% Apoptotic Cells (Early + Late)Reference
Chamaejasmenin B 4 µmol/L48 hours25.25%[6]
Cisplatin 11 µM24 hours~10-15% (estimated from various studies)[5][7][8]
Cisplatin 34 µM24 hours~20-30% (estimated from various studies)[5][7][8]

Note: Data for Cisplatin is an approximation derived from multiple sources with varying experimental setups. Direct quantitative comparison should be made with caution.

Cell Cycle Analysis

The following table summarizes the effects of Chamaejasmenin B and Cisplatin on the cell cycle distribution of A549 cells, as determined by propidium iodide staining and flow cytometry.

CompoundConcentrationTreatment Duration% G0/G1 Phase% S Phase% G2/M PhaseReference
Chamaejasmenin B 4 µmol/L48 hours71.97%14.89%13.14%[6]
Control (for Chamaejasmenin B) -48 hours57.34%23.54%19.12%[6]
Cisplatin 11 µM24 hours60.1%27.0%12.9%
Cisplatin 34 µM24 hours51.5%23.5%25.0%
Control (for Cisplatin) -24 hours55.4%30.2%14.4%

These data suggest that Chamaejasmenin B induces a more pronounced G0/G1 arrest compared to Cisplatin at the tested concentrations and time points.

IV. Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Sulforhodamine B - SRB)

SRB Assay Workflow A Seed A549 cells in 96-well plates B Treat with varying concentrations of compound A->B C Fix cells with trichloroacetic acid (TCA) B->C D Stain with Sulforhodamine B (SRB) C->D E Wash with acetic acid to remove unbound dye D->E F Solubilize bound dye with Tris base E->F G Measure absorbance at 515 nm F->G

Workflow for the Sulforhodamine B (SRB) assay.
  • Cell Seeding: A549 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or Cisplatin) for a specified duration (e.g., 48 or 72 hours).

  • Fixation: The culture medium is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove TCA and air-dried.

  • Staining: 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Washing: Unbound SRB is removed by washing four times with 1% (v/v) acetic acid. The plates are then air-dried.

  • Solubilization: 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis Assay Workflow A Treat A549 cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.
  • Cell Treatment: A549 cells are treated with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 1X Annexin V binding buffer is added, and the samples are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell Cycle Analysis Workflow A Treat A549 cells with compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

References

Validating the Target Engagement of Chamaejasmenin D in Cells: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of modern experimental techniques for validating the target engagement of natural products, using the flavonoid Chamaejasmenin D as a representative example. While specific target validation data for this compound is emerging, this guide utilizes a well-studied analogue, the flavonoid Quercetin, and its interaction with Casein Kinase 2 (CK2) to illustrate the application and data output of key validation assays.

This guide will delve into the principles, protocols, and comparative data for three essential target validation methods: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the direct biochemical Kinase Inhibition Assay. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing workflows, this guide aims to equip researchers with the knowledge to design and execute robust target validation studies.

Core Techniques for Target Validation

The journey of validating a drug's target engagement involves a multi-faceted approach, moving from initial biochemical confirmation to validation within the native cellular context. The following techniques represent a standard workflow for confirming that a compound like this compound binds to its intended target in cells.

1. Biochemical Kinase Inhibition Assay: This is often the primary assay to determine the direct inhibitory effect of a compound on the enzymatic activity of its purified target protein. It provides a quantitative measure of potency, typically as an IC50 value.

2. Drug Affinity Responsive Target Stability (DARTS): DARTS is a powerful method to identify and validate protein targets of small molecules from cell lysates. It leverages the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolytic degradation.

3. Cellular Thermal Shift Assay (CETSA): CETSA is a gold-standard technique for confirming target engagement in intact cells and tissues. It is based on the principle that a drug binding to its target protein stabilizes the protein against heat-induced denaturation.

Comparative Analysis of Target Engagement Data

To illustrate the data generated from these techniques, the following tables summarize the results for the interaction between the flavonoid Quercetin and its target, Casein Kinase 2 (CK2). This serves as a practical example of the expected outcomes when validating the target engagement of a natural product kinase inhibitor.

Table 1: Biochemical Kinase Inhibition Assay Data
Compound Target Kinase
QuercetinCasein Kinase 2 (CK2)
Alternative Flavonoid 1Casein Kinase 2 (CK2)
Alternative Flavonoid 2Casein Kinase 2 (CK2)
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data
Treatment Target Protein
Quercetin (10 µM)Casein Kinase 2 (CK2)
Vehicle (DMSO)Casein Kinase 2 (CK2)
Non-binding ControlCasein Kinase 2 (CK2)
Table 3: Cellular Thermal Shift Assay (CETSA) Data
Treatment Target Protein
Quercetin (10 µM)Casein Kinase 2 (CK2)
Vehicle (DMSO)Casein Kinase 2 (CK2)
Negative Control CompoundCasein Kinase 2 (CK2)

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each of the discussed target validation techniques.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Purified_Kinase Purified Kinase (e.g., CK2) Incubation Incubate Components Purified_Kinase->Incubation Compound This compound (or Quercetin) Compound->Incubation Substrate_ATP Substrate & ATP Substrate_ATP->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection IC50 Calculate IC50 Detection->IC50

Biochemical Kinase Inhibition Assay Workflow.

DARTS_Workflow cluster_prep Preparation cluster_incubation Incubation & Digestion cluster_analysis Analysis Cell_Lysate Cell Lysate Incubate_Compound Incubate with This compound Cell_Lysate->Incubate_Compound Incubate_Vehicle Incubate with Vehicle Cell_Lysate->Incubate_Vehicle Compound This compound Compound->Incubate_Compound Vehicle Vehicle (DMSO) Vehicle->Incubate_Vehicle Protease Add Protease Incubate_Compound->Protease Incubate_Vehicle->Protease SDS_PAGE SDS-PAGE & Western Blot Protease->SDS_PAGE Quantification Quantify Band Intensity SDS_PAGE->Quantification CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Treatment cluster_lysis Lysis & Separation cluster_analysis Analysis Intact_Cells Intact Cells Compound This compound Intact_Cells->Compound Vehicle Vehicle (DMSO) Intact_Cells->Vehicle Heat_Treatment Apply Temperature Gradient Compound->Heat_Treatment Vehicle->Heat_Treatment Cell_Lysis Cell Lysis Heat_Treatment->Cell_Lysis Centrifugation Separate Soluble & Insoluble Fractions Cell_Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Melt_Curve Generate Melt Curve & Calculate ΔTm Western_Blot->Melt_Curve

Comparative Cytotoxicity of Chamaejasmenin D on Cancerous vs. Normal Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the cytotoxic effects of biflavonoids derived from Stellera chamaejasme L., with a specific focus on Chamaejasmenin D and its closely related analogue, Chamaejasmenin B. Due to the limited availability of public data on this compound, this guide leverages comprehensive findings on Chamaejasmenin B to offer insights into the potential selective cytotoxicity of this class of compounds.

Executive Summary

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and B on various cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
This compoundBel-7402Human HepatomaData Not Available[1]
This compoundA549Human Non-small Cell Lung CancerData Not Available[1]

*Specific IC50 values for this compound were determined in the cited study but are not available in the abstract.

Table 2: Comparative Cytotoxicity of Chamaejasmenin B on Cancerous vs. Normal Cells

CompoundCell LineCell TypeIC50 (µM)Citation
Chamaejasmenin BA549Human Non-small Cell Lung Cancer1.08[2]
Chamaejasmenin BKHOSHuman Osteosarcoma2.11[2]
Chamaejasmenin BMG63Human Osteosarcoma3.45[2]
Chamaejasmenin BSMMC-7721Human Hepatocellular Carcinoma4.26[2]
Chamaejasmenin BHCT-116Human Colon Cancer5.54[2]
Chamaejasmenin BU2OSHuman Osteosarcoma7.83[2]
Chamaejasmenin BHeLaHuman Cervical Cancer9.72[2]
Chamaejasmenin BHepG2Human Hepatocellular Carcinoma10.8[2]
Chamaejasmenin B Chang Liver Cells Normal Liver Cells >50 [2]
Chamaejasmenin B H9C2 Normal Cardiomyoblast Cells >50 [2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or B for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Cells were treated with Chamaejasmenin B at various concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: The cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with the compound, cells were lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity & Apoptosis Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., A549, HepG2) Treatment Treat with this compound/B (Varying Concentrations) CancerCells->Treatment NormalCells Normal Cell Lines (e.g., Chang Liver, H9C2) NormalCells->Treatment MTT MTT Assay Treatment->MTT Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Western Western Blot Treatment->Western IC50 IC50 Calculation MTT->IC50 ApoptosisRate Apoptosis Rate Quantification Flow->ApoptosisRate ProteinExp Protein Expression Analysis Western->ProteinExp

Caption: Workflow for assessing the comparative cytotoxicity of Chamaejasmenin compounds.

Proposed Signaling Pathway for Chamaejasmenin B-Induced Apoptosis

G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade ChamaejasmeninB Chamaejasmenin B Bcl2 Bcl-2 (Anti-apoptotic) ChamaejasmeninB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ChamaejasmeninB->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by Chamaejasmenin B.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.

Table 1: Required Personal Protective Equipment

PPE ItemSpecifications
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection A NIOSH-approved respirator is recommended if handling powders or creating aerosols.

All handling of Chamaejasmenin D, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

II. Spill Management

In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.

Table 2: Spill Cleanup Protocol

Spill TypeProcedure
Solid (Powder) 1. Gently cover the spill with absorbent material (e.g., vermiculite or sand).2. Avoid raising dust.3. Collect the material using a scoop or other appropriate tool and place it in a labeled, sealed container for hazardous waste.4. Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water.
Liquid (Solution) 1. Absorb the spill with inert material (e.g., absorbent pads, vermiculite, or sand).2. Place the contaminated absorbent material into a labeled, sealed container for hazardous waste.3. Decontaminate the spill surface with an appropriate solvent, followed by soap and water.

III. Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent accidental reactions and to ensure compliant disposal.

  • Waste Classification: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containers: Use only designated, leak-proof, and chemically compatible containers for waste collection. Containers should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.

IV. Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

  • Consult Institutional Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements for hazardous waste disposal.

  • Licensed Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generation Generation of Waste (Unused compound, contaminated labware, etc.) fume_hood->waste_generation spill Spill Occurs fume_hood->spill segregate_waste Segregate as Hazardous Waste waste_generation->segregate_waste spill->waste_generation No contain_spill Contain and Clean Spill spill->contain_spill Yes contain_spill->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal end End disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Chamaejasmenin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Chamaejasmenin D. Given that this compound is a biflavanone isolated from the toxic plant Stellera chamaejasme and has demonstrated potent antimitotic and antifungal activity, it should be handled as a potentially hazardous compound.[1] The following procedures are based on best practices for managing cytotoxic and pharmacologically active substances in a laboratory setting. A thorough risk assessment should be conducted by the user before beginning any work with this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Equipment Standard Rationale
Hands Double-gloving with nitrile glovesASTM D6319Protects against skin contact. Double-gloving is recommended for handling potent compounds.
Eyes Safety goggles or a face shieldANSI Z87.1Prevents splashes to the eyes. A face shield offers additional protection for the entire face.[2][3][4]
Respiratory A fit-tested N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), especially when handling the powder form.NIOSH-approvedMinimizes the risk of inhaling aerosolized particles of the compound.[2][3]
Body A disposable lab coat with long sleeves and tight cuffs.-Prevents contamination of personal clothing.[2][5]
Feet Closed-toe shoes-Protects feet from spills.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is critical to ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Maintain a detailed inventory of the compound.

2. Preparation of Solutions:

  • All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use a dedicated set of non-porous equipment (e.g., spatulas, weighing paper, glassware).

  • Weigh the solid compound carefully to avoid generating dust.

  • When dissolving, add the solvent to the solid slowly to prevent splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Avoid working alone when handling highly potent compounds.

4. Spill Management:

  • In case of a spill, evacuate the immediate area and restrict access.

  • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

  • For small spills of solid material, gently cover with damp absorbent paper to avoid raising dust, then clean the area with a suitable decontaminating solution.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Thoroughly decontaminate the spill area and all equipment used for cleanup.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Segregate waste into three categories: solid waste, liquid waste, and sharps.

  • Solid Waste: Includes contaminated gloves, lab coats, weighing paper, and absorbent materials. Place in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste unless compatible.

  • Sharps: All contaminated needles, syringes, and glassware should be placed in a puncture-resistant sharps container labeled as hazardous waste.

2. Waste Disposal:

  • Follow your institution's and local regulations for the disposal of cytotoxic or hazardous chemical waste.

  • Arrange for professional disposal by a licensed hazardous waste management company.

  • Do not dispose of any this compound waste down the drain or in regular trash.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Don PPE b Work in Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Label All Materials e->f k Evacuate & Restrict Area e->k Spill Occurs g Decontaminate Surfaces f->g h Segregate Waste g->h i Dispose as Hazardous Waste h->i j Doff PPE i->j l Don Full PPE k->l m Contain & Clean Spill l->m n Decontaminate Area m->n o Dispose of Spill Waste n->o

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamaejasmenin D
Reactant of Route 2
Chamaejasmenin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.